2-(3-Chloroanilino)pyridine
Description
2-(3-Chloroanilino)pyridine is a heterocyclic compound featuring a pyridine ring directly linked to a 3-chloroaniline moiety via an amino group. The pyridine ring provides a nitrogen-containing aromatic system, while the 3-chloroaniline substituent introduces both electron-withdrawing (chlorine) and electron-donating (amino) effects. This combination renders the compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its structural motifs are leveraged for binding interactions and reactivity .
The pyridine ring’s 2-position substitution further directs reactivity in cross-coupling reactions or nucleophilic substitutions, making it a strategic building block for complex molecules .
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
N-(3-chlorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,(H,13,14) |
InChI Key |
RULIFSIKXUKYAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloroanilino)pyridine typically involves the reaction of 2-chloropyridine with 3-chloroaniline. This reaction is carried out under heating conditions, usually at temperatures between 423–433 K for several hours . The product is then purified through extraction and recrystallization techniques.
Industrial Production Methods: While specific industrial production methods for 2-(3-Chloroanilino)pyridine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chloroanilino)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilino-pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(3-Chloroanilino)pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and analgesic activities. Derivatives of this compound have shown moderate to excellent activity in reducing inflammation and pain.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloroanilino)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Table 1: Comparison of Substituted Pyridine-Aniline Derivatives
Key Insights :
- Substituent Position : Chlorine at the aniline’s meta position (C3) optimizes electronic effects for stability, whereas ortho or para positions (e.g., 2- or 4-chloroaniline) may sterically hinder reactions or alter resonance .
Functional Group Variations
Key Insights :
- Chlorine vs. Other Halogens : Bromine or iodine substituents (e.g., in 5-Chloro-2-iodopyridin-3-amine) increase molecular weight and polarizability, favoring cross-coupling reactions but reducing solubility .
- Methylamine vs. Anilino: Methylamine groups (e.g., in [(2-Chloro-3-pyridinyl)methyl]methylamine) simplify synthesis but lack the aromatic interactions of anilino groups, limiting use in π-stacking-dependent applications .
Key Insights :
- Hybrid Systems : Compounds like 3-Chloro-N-[(2-methylindol-3-yl)(pyridin-2-yl)methyl]aniline exhibit enhanced bioactivity due to multi-ring systems, targeting diverse biological pathways .
- Agrochemical vs. Pharmaceutical : Chlorine and pyridine combinations are prevalent in herbicides (e.g., 3-Chloro-2-(pyridin-3-yloxy)aniline) and anticancer agents, with substituent positions dictating specificity .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
Key Insights :
- Solubility Trends: Anilino-linked compounds (e.g., 2-(3-Chloroanilino)pyridine) exhibit lower aqueous solubility due to aromatic stacking, whereas esters or hydrochlorides (e.g., 2-(Chloromethyl)pyridine hydrochloride) show improved solubility .
- LogP Values : Higher logP in chlorine-rich compounds (e.g., 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester) correlates with increased membrane permeability, critical for drug bioavailability .
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